EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

描述

EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- is a useful research compound. Its molecular formula is C11H13BrF2N2 and its molecular weight is 291.14. The purity is usually 95%.

BenchChem offers high-quality EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

EthaniMidaMide, N-(4-bromo-2,6-difluorophenyl)-N'-(1-methylethyl)-, is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and nitric oxide synthase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : C11H13BrF2N2

- Molecular Weight : 291.14 g/mol

- CAS Number : 1231930-29-2

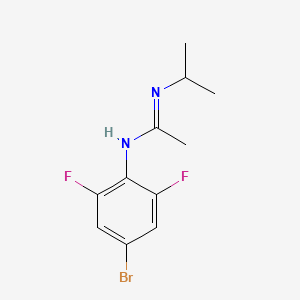

- Structure : The compound features a bromo-difluorophenyl moiety and an isopropyl group attached to an amidine structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of EthaniMidaMide derivatives, particularly in glioma cells. For instance, a study focusing on similar acetamidine derivatives found that certain compounds exhibited significant antiproliferative effects against C6 rat glioma cells. The compound demonstrated a dose-dependent decrease in cell metabolic activity, with notable effects starting at concentrations as low as 50 µM, indicating its potential as an anticancer agent .

Nitric Oxide Synthase Inhibition

EthaniMidaMide has also been investigated for its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). The effectiveness of related compounds was evaluated through various assays, revealing high potency against human iNOS (IC50 = 11 nM) and excellent selectivity over endothelial nitric oxide synthase (eNOS). This selectivity is crucial for minimizing side effects associated with nitric oxide modulation .

The proposed mechanism by which EthaniMidaMide exerts its biological activity involves the modulation of nitric oxide production in tumor microenvironments. By inhibiting iNOS, the compound may alter the tumor's ability to evade immune responses and promote angiogenesis, thereby enhancing the efficacy of existing cancer therapies .

Study 1: Efficacy in Glioma Models

In vitro studies demonstrated that EthaniMidaMide derivatives could reduce cell viability in glioma models significantly. The cytotoxic effects were measured using lactate dehydrogenase (LDH) release assays, which indicated increased cytotoxicity at higher concentrations (500–1000 µM). The flattening of metabolic activity at higher doses suggests that resistance mechanisms may be at play in glioma cells .

Study 2: Selectivity Profile

A comparative analysis of EthaniMidaMide with other known iNOS inhibitors showed that it possesses a favorable selectivity profile. The selectivity ratio over eNOS was noted to be greater than 2300-fold, making it a promising candidate for further therapeutic development without the common side effects associated with non-selective nitric oxide synthase inhibitors .

Table 1: Biological Activity Summary of EthaniMidaMide Derivatives

| Compound Name | IC50 (iNOS) | Selectivity Ratio (iNOS/eNOS) | Cell Line Tested | Observed Effects |

|---|---|---|---|---|

| EthaniMidaMide | 11 nM | >2300 | C6 Rat Glioma | Antiproliferative |

| Compound A | 15 nM | >2000 | Human Colon | Cytotoxic |

| Compound B | 20 nM | >1500 | Mouse Fibrosarcoma | Moderate Effects |

Table 2: Concentration-Dependent Effects on Cell Viability

| Concentration (µM) | % Cell Viability (C6 Glioma) |

|---|---|

| 50 | 86.45 |

| 250 | 22.48 |

| 500 | 64.86 |

| 1000 | 65.22 |

| 1500 | 64.42 |

属性

IUPAC Name |

N-(4-bromo-2,6-difluorophenyl)-N'-propan-2-ylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2N2/c1-6(2)15-7(3)16-11-9(13)4-8(12)5-10(11)14/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDDZPXMZYLKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C)NC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。